(Decylsulfonyl)acetic acid, ethyl ester
Description
(Decylsulfonyl)acetic acid, ethyl ester (CAS No. 5333-96-0) is an organosulfur compound with the molecular formula C₁₄H₂₈O₄S (corrected from ). It belongs to the ester family, featuring a decyl chain (10-carbon alkyl group) linked to a sulfonyl group (–SO₂–) and an acetic acid moiety esterified with ethanol. This structural combination confers unique physicochemical properties, including high polarity, thermal stability, and versatile reactivity, making it valuable in organic synthesis, pharmaceuticals, and industrial applications such as surfactant production .
Properties
CAS No. |
5333-96-0 |
|---|---|
Molecular Formula |
C14H28O4S |
Molecular Weight |
292.44 g/mol |
IUPAC Name |
ethyl 2-decylsulfonylacetate |
InChI |
InChI=1S/C14H28O4S/c1-3-5-6-7-8-9-10-11-12-19(16,17)13-14(15)18-4-2/h3-13H2,1-2H3 |
InChI Key |
QRCVQALBVAKYGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Decylsulfonyl)acetic acid, ethyl ester typically involves the esterification of (Decylsulfonyl)acetic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The general reaction can be represented as:
(Decylsulfonyl)acetic acid+Ethanol→(Decylsulfonyl)acetic acid, ethyl ester+Water
Industrial Production Methods: On an industrial scale, the production of esters like (Decylsulfonyl)acetic acid, ethyl ester can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and employ catalysts such as ion-exchange resins to enhance reaction efficiency and yield .
Types of Reactions:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: (Decylsulfonyl)acetic acid and ethanol.
Reduction: Corresponding alcohol and ethanol.
Substitution: Substituted esters or amides.
Scientific Research Applications
(Decylsulfonyl)acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants.
Mechanism of Action
The mechanism of action of (Decylsulfonyl)acetic acid, ethyl ester involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates. These intermediates can then undergo various transformations, such as hydrolysis or substitution, depending on the reaction conditions . The sulfonyl group can also participate in electrophilic reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Weight : 308.43 g/mol
- Functional Groups : Sulfonyl (–SO₂–), ester (–COO–)
- Reactivity : Susceptible to hydrolysis, reduction, and nucleophilic substitution due to the ester group, while the sulfonyl group enhances electrophilic reactivity .
Synthesis: Industrial synthesis involves acid-catalyzed esterification of (decylsulfonyl)acetic acid with ethanol under reflux conditions. Continuous processes using ion-exchange resins improve efficiency and yield .
Comparison with Similar Compounds
The compound’s uniqueness arises from its dual functionalization (sulfonyl + ester) and alkyl chain length . Below is a comparative analysis with structurally or functionally related compounds:
Structural and Functional Comparison
Table 1: Key Properties of (Decylsulfonyl)acetic Acid, Ethyl Ester and Analogues
Reactivity and Application Differences
(a) Ethyl Acetate
- Structure : Simple ester (lacks sulfonyl group).
- Reactivity: Limited to hydrolysis and transesterification.
- Applications : Primarily a solvent (paints, coatings) due to low polarity and volatility .
- Contrast : The sulfonyl group in the target compound enhances polarity, enabling use in aqueous-phase reactions and surfactant formulations .
(b) Dodecylsulfonyl-acetic Acid
- Reactivity : Acidic proton allows salt formation (e.g., detergents).
- Applications : Longer chain improves micelle formation in detergents vs. the target compound’s ester-based versatility .
(c) Ethyl 2-(Phenylsulfonyl)acetate
- Structure : Phenyl group replaces decyl chain.
- Reactivity : Aromatic ring enables π-π interactions and electrophilic substitution.
- Applications : Catalysis and aromatic intermediate synthesis, contrasting with the target’s aliphatic chain utility in lipid-soluble systems .
(d) Ethyl 2-(Chlorosulfonylamino)acetate
- Structure : Chlorosulfonyl + amine group.
- Reactivity : Higher electrophilicity due to chlorine, suitable for nucleophilic displacement.
- Applications : Reactive intermediate in peptide coupling vs. the target’s stability in ester-based delivery systems .
Research Findings
Polarity and Solubility :
- The sulfonyl group increases water solubility compared to simple esters like ethyl acetate. However, the C10 chain balances this with lipophilicity, enabling membrane permeability in drug delivery studies .
- Cyclohexanesulfonyl analogues (e.g., ) exhibit lower solubility due to rigid cyclohexane rings .
Biological Activity :
- Aromatic sulfonyl esters (e.g., 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester) show higher anti-inflammatory activity than aliphatic variants, likely due to aromatic-protein interactions .
- The target compound’s long alkyl chain may enhance bioavailability in lipid-rich environments .
Industrial Utility :
- Surfactant performance correlates with chain length: C10 (target) offers a balance between hydrophilicity and lipophilicity, while C12 (dodecyl) derivatives excel in detergent formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
